molecular formula C10H8N2O3 B2404232 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid CAS No. 860408-94-2

5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid

Cat. No.: B2404232
CAS No.: 860408-94-2
M. Wt: 204.185
InChI Key: DWTODFKYFNAIHO-UHFFFAOYSA-N
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Description

5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid is a synthetic organic compound with the molecular formula C10H8N2O3. It is a member of the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms.

Mechanism of Action

Target of Action

The primary targets of the compound “5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid” are currently unknown. This compound is a derivative of pyrazoline , a class of compounds known for their broad range of biological activities . .

Pharmacokinetics

Pyrazoline derivatives are generally lipophilic

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid typically involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield dihydropyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex organic molecules .

Scientific Research Applications

5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic compounds.

    Biology: The compound exhibits biological activities such as anti-inflammatory and antioxidant properties, making it useful in biochemical studies.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs.

    Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-carbethoxypyrazolone
  • 2-Pyrazoline-3-carboxylic acid, 5-oxo-1-phenyl-, ethyl ester
  • Ethyl 5-oxo-1-phenyl-2-pyrazoline-3-carboxylate

Uniqueness

5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid stands out due to its unique combination of chemical stability and biological activity. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-oxo-1-phenyl-4H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-9-8(10(14)15)6-11-12(9)7-4-2-1-3-5-7/h1-6,8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTODFKYFNAIHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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